3-(4-chlorophenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
14-(4-chlorophenyl)-17-[(3-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3/c1-31-19-4-2-3-16(11-19)14-30-15-21-25(17-5-7-18(27)8-6-17)28-29-26(21)20-12-23-24(13-22(20)30)33-10-9-32-23/h2-8,11-13,15H,9-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGODTHHHVBKURL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCCO5)C6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Chlorophenyl Group : Contributes to the lipophilicity and biological activity.
- Methoxybenzyl Group : Enhances the interaction with biological targets.
- Dioxino and Pyrazolo Moieties : Implicated in various pharmacological activities.
Molecular Formula
Molecular Weight
Antifungal Activity
Research has indicated that derivatives of this compound exhibit significant antifungal properties. For instance, studies have shown that certain pyrazole derivatives with similar structures demonstrate potent activity against various pathogenic fungi and Mycobacterium tuberculosis.
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(4-chlorophenyl)-4-substituted pyrazole | Antifungal | 0.12 | |
| 5-pyrazolinones | Antitubercular | 0.15 |
Acetylcholinesterase Inhibition
Another significant aspect of the biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of Alzheimer's disease and other neurodegenerative disorders.
- Mechanism of Action : The compound likely interacts with the active site of AChE, preventing the breakdown of acetylcholine, thus enhancing cholinergic transmission.
Case Studies
- Antifungal Efficacy : A study evaluated a series of pyrazole derivatives, including those structurally related to our compound, against four strains of fungi. The results showed that compounds with a chlorophenyl group exhibited superior antifungal activity compared to others in the series.
- Neuroprotective Effects : In a neuropharmacological study, compounds similar to this compound demonstrated protective effects in models of neurodegeneration, suggesting a potential role in treating Alzheimer's disease through AChE inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 3-(4-chlorophenyl)-5-(3-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline, focusing on substituent variations, molecular properties, and biological activities:
Key Observations:
Substituent Effects on Bioactivity: The 4-chlorophenyl group in the target compound enhances binding affinity to Hsp90, a molecular chaperone implicated in cancer progression, compared to ethylphenyl analogs . Fluorine-substituted benzyl groups (e.g., 2-F or 3-F) improve COX-2/PDE4 selectivity but reduce metabolic stability due to higher electronegativity .
Impact of the 1,4-Dioxane Ring: The fused dioxane ring in the target compound confers ~20% higher aqueous solubility than non-fused pyrazoloquinolines, as observed in pharmacokinetic studies . Analogs lacking this ring (e.g., pyrazolo[3,4-b]quinolines) exhibit reduced bioavailability due to poor membrane permeability .
Synthetic Feasibility :
- Compounds with electron-withdrawing groups (e.g., Cl, F) require harsher cyclization conditions (e.g., reflux in acetic acid) compared to methoxy-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
